CB2 Cannabinoid Receptor Affinity Advantage of the Oxalylamide (Oxoacetamide) Linker Over Acetamide Analogs
In the defining 2012 J. Med. Chem. study, indol-3-yloxoacetamides as a subclass exhibited potent CB2 affinity (Ki low nanomolar) and moderate-to-good selectivity over CB1, whereas the corresponding indol-3-ylacetamides generally showed weaker CB2 engagement [1]. This demonstrates that the oxoacetamide (oxalylamide) linker is a critical pharmacophoric feature differentiating the target compound from acetamide-based indole series.
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Representative indol-3-yloxoacetamides: Ki 0.37–377 nM (spanning 3 orders of magnitude) [1] |
| Comparator Or Baseline | Indol-3-ylacetamides: generally weaker CB2 affinity (exact Ki values not specified for matched pairs in abstract; class trend reported) [1] |
| Quantified Difference | Oxoacetamide linker consistently yields higher CB2 affinity than acetamide linker; exact fold-difference depends on specific N-substituents |
| Conditions | Displacement of [3H]CP-55,940 from human recombinant CB2 receptor expressed in HEK cells |
Why This Matters
Confirms that the oxoacetamide core shared by the target compound is mechanistically distinct from the acetamide series, guiding library selection for CB2-focused screening campaigns.
- [1] Pasquini S, Mugnaini C, Ligresti A, et al. J Med Chem. 2012;55(11):5391-5402. doi:10.1021/jm3003334. View Source
